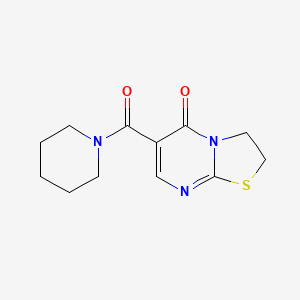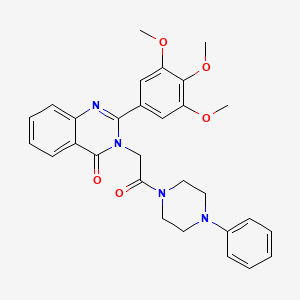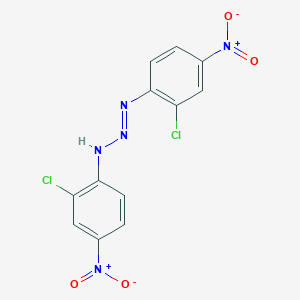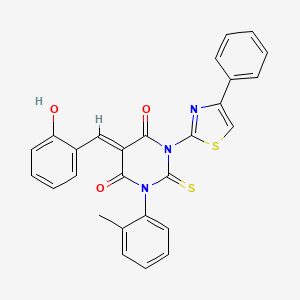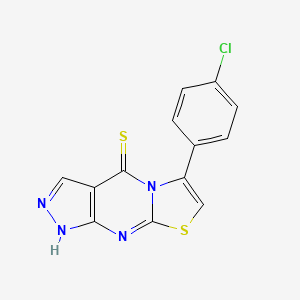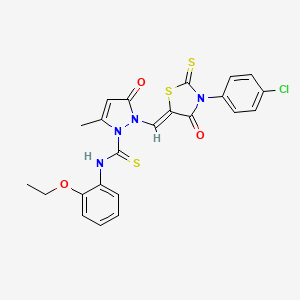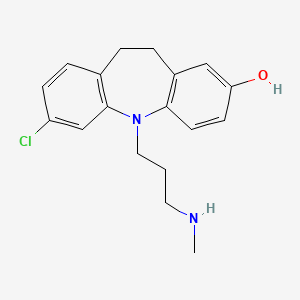
Magnesium L-threonate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium L-threonate monohydrate is a magnesium salt of L-threonic acid. This compound is known for its high bioavailability and ability to cross the blood-brain barrier, making it particularly effective in increasing magnesium levels in the brain. Magnesium is an essential mineral involved in numerous biochemical processes, including energy production, DNA synthesis, and neurotransmission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium L-threonate monohydrate involves a multi-step chemical reaction. Initially, ascorbic acid reacts with calcium carbonate in deionized water to form calcium L-threonate. Hydrogen peroxide is then added to this solution, leading to the formation of calcium L-threonate, which is subsequently filtered and crystallized. The calcium L-threonate is dissolved in deionized water, and oxalic acid is added. This mixture is then treated with magnesium carbonate, resulting in a substitution reaction that produces this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is often verified through titration and other analytical techniques to confirm its composition .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium L-threonate monohydrate primarily undergoes substitution reactions. The compound can react with various reagents to form different magnesium salts and organic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxalic acid, hydrogen peroxide, and various carbonates. The reactions typically occur in aqueous solutions under controlled temperatures ranging from 40°C to 55°C .
Major Products Formed
The major products formed from reactions involving this compound include other magnesium salts and organic compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Magnesium L-threonate monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent and intermediate in the synthesis of other compounds.
Biology: Studied for its role in cellular processes and its ability to cross the blood-brain barrier.
Medicine: Investigated for its potential to improve cognitive function, reduce anxiety and depression, and enhance memory and learning
Industry: Utilized in the production of dietary supplements aimed at increasing brain magnesium levels.
Mécanisme D'action
Magnesium L-threonate monohydrate exerts its effects by increasing magnesium levels in the brain. This is achieved through its unique ability to cross the blood-brain barrier. Once in the brain, magnesium plays a crucial role in synaptic plasticity, neurotransmitter release, and neuronal signaling. It enhances the expression of NMDA receptor subunits, which are essential for cognitive functions such as memory and learning .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium glycinate: Known for its high bioavailability and calming effects, often used to improve sleep quality.
Magnesium citrate: Commonly used as a laxative and for its ability to improve magnesium levels in the body.
Magnesium oxide: Used to treat magnesium deficiency but has lower bioavailability compared to other forms.
Uniqueness
Magnesium L-threonate monohydrate stands out due to its superior ability to cross the blood-brain barrier, making it particularly effective for cognitive enhancement and neurological health. This unique property sets it apart from other magnesium compounds, which may not effectively increase brain magnesium levels .
Propriétés
Numéro CAS |
500304-76-7 |
|---|---|
Formule moléculaire |
C8H16MgO11 |
Poids moléculaire |
312.51 g/mol |
Nom IUPAC |
magnesium;(2R,3S)-2,3,4-trihydroxybutanoate;hydrate |
InChI |
InChI=1S/2C4H8O5.Mg.H2O/c2*5-1-2(6)3(7)4(8)9;;/h2*2-3,5-7H,1H2,(H,8,9);;1H2/q;;+2;/p-2/t2*2-,3+;;/m00../s1 |
Clé InChI |
WUTXTCBGTJDODK-YKSMAXERSA-L |
SMILES isomérique |
C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.O.[Mg+2] |
SMILES canonique |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


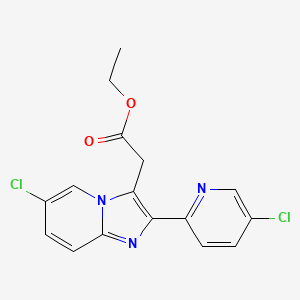
![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)
